An In-depth Technical Guide to Z-Val-Gly-Oet: Structure, Synthesis, and Applications
An In-depth Technical Guide to Z-Val-Gly-Oet: Structure, Synthesis, and Applications
This guide provides a comprehensive technical overview of Z-Val-Gly-Oet, a protected dipeptide of significant interest in peptide chemistry and drug development. Aimed at researchers, scientists, and professionals in the field, this document delineates its chemical structure, molecular formula, and a detailed synthesis protocol.
Core Molecular Identity
Z-Val-Gly-Oet, chemically known as N-benzyloxycarbonyl-L-valyl-glycine ethyl ester, is a dipeptide derivative. The "Z" group (benzyloxycarbonyl) serves as a crucial N-terminal protecting group for the valine residue, while the C-terminus of the glycine is protected as an ethyl ester ("Oet"). This strategic protection is fundamental in peptide synthesis, preventing unwanted side reactions during the formation of peptide bonds.[1]
Molecular Formula: C17H24N2O5[2]
CAS Number: 2766-17-8[2]
The structure consists of an L-valine amino acid residue whose amino group is protected by a benzyloxycarbonyl group. This is followed by a glycine residue, and the carboxyl group of the glycine is esterified with ethanol.
Chemical Structure Visualization
The two-dimensional chemical structure of Z-Val-Gly-Oet is depicted below, illustrating the connectivity of the atoms and the key functional groups.
Caption: 2D structure of Z-Val-Gly-Oet.
Physicochemical Properties
A summary of the key physicochemical properties of Z-Val-Gly-Oet and its precursor, Z-Val-Gly-OH, is provided in the table below for comparative analysis.
| Property | Z-Val-Gly-Oet | Z-Val-Gly-OH |
| Synonyms | N-benzyloxycarbonyl-L-valyl-glycine ethyl ester | Z-Val-Gly-OH |
| CAS Number | 2766-17-8 | 2790-84-3[3][4] |
| Molecular Formula | C17H24N2O5[2] | C15H20N2O5[3][4] |
| Molecular Weight | 336.38 g/mol | 308.33 g/mol [3][4] |
| Appearance | Not specified (typically a white solid) | White powder[3][4] |
| Purity | ≥ 99%[2] | ≥ 99% (TLC)[3][4] |
| Storage Conditions | Not specified (typically 0-8°C) | Store at 0-8°C[4] |
Synthesis Protocol
A common method for the synthesis of Z-Val-Gly-Oet involves the coupling of N-benzyloxycarbonyl-L-valine (Z-Val-OH) with glycine ethyl ester (Gly-OEt). The hydrochloride salt of the final product is often isolated.[5]
Materials:
-
N-Benzyloxycarbonyl-L-valine (Z-Val-OH)
-
Glycine ethyl ester hydrochloride (H-Gly-OEt·HCl)[6]
-
Triethylamine (TEA)
-
Anhydrous Chloroform (CHCl3)
-
1-Methanesulfonyloxy-1,2,3-benzotriazole
-
Ethyl acetate
-
Water
Step-by-Step Procedure:
-
Dissolve N-benzyloxycarbonyl-L-valine (1.26 g), glycine ethyl ester hydrochloride (0.70 g), and triethylamine (1.40 ml) in anhydrous chloroform (10 ml).[5]
-
Cool the mixture under an ice bath with continuous stirring.[5]
-
Add 1-methanesulfonyloxy-1,2,3-benzotriazole (1.05 g) to the cooled solution.[5]
-
Allow the reaction to stir at room temperature for 20 hours.[5]
-
After the reaction period, add water and ethyl acetate to the mixture.[5]
-
Separate the ethyl acetate layer, wash it, and then dry it.[5]
-
Distill off the solvent to yield N-(N-benzyloxycarbonyl-L-valyl)glycine ethyl ester hydrochloride (1.1 g).[5]
-
The resulting product has a melting point of 162°-165° C.[5]
Reaction Workflow:
Caption: Workflow for the synthesis of Z-Val-Gly-Oet·HCl.
Role in Peptide Synthesis and Drug Development
Z-Val-Gly-Oet is a valuable building block in the synthesis of more complex peptides.[4] The Z-group provides robust protection for the N-terminus of valine, which can be selectively removed under specific conditions, such as hydrogenolysis, to allow for further peptide chain elongation. The ethyl ester protection of the glycine C-terminus can be cleaved through saponification. This orthogonal protection strategy is a cornerstone of solution-phase peptide synthesis.[1]
The dipeptide sequence Val-Gly itself is found in various biologically active peptides.[7] Therefore, Z-Val-Gly-Oet serves as a key intermediate in the synthesis of peptide-based therapeutics and research tools for studying protein-protein interactions and enzyme activity.[4]
Conclusion
Z-Val-Gly-Oet is a chemically well-defined, protected dipeptide with significant utility in synthetic organic and medicinal chemistry. Its synthesis is straightforward, and its structure allows for versatile integration into larger peptide frameworks. This technical guide provides the foundational knowledge required for researchers and drug development professionals to effectively utilize this compound in their work.
References
- Synthesis of N-(N-benzyloxycarbonyl-L-valyl)glycine ethyl ester hydrochloride.
- Z-L-valil-L-glicina - Chem-Impex.
- Z-L-valyl-L-glycine - Chem-Impex.
- Z-Val-Gly-Oet - 杭州沙拓生物医药科技有限公司.
-
Val-Gly | C7H14N2O3 | CID 6993111 - PubChem. Available at: [Link]
- Application Note: A Detailed Protocol for the Solution-Phase Synthesis of Glycyl-L-valine - Benchchem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Z-Val-Gly-Oet - 杭州沙拓生物医药科技有限公司 [sartort.com]
- 3. chemimpex.com [chemimpex.com]
- 4. chemimpex.com [chemimpex.com]
- 5. prepchem.com [prepchem.com]
- 6. Glycine ethyl ester hydrochloride | CAS 623-33-6 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 7. Val-Gly | C7H14N2O3 | CID 6993111 - PubChem [pubchem.ncbi.nlm.nih.gov]
